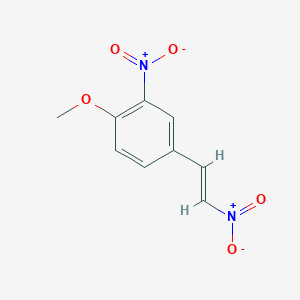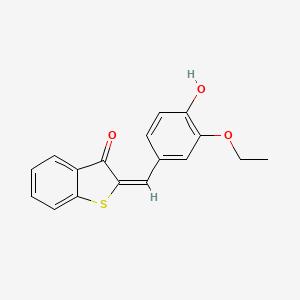![molecular formula C21H14BrN3O5 B15016929 2-bromo-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15016929.png)
2-bromo-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a brominated phenyl group, a phenylformamido group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 2-bromo-4-formylphenyl 4-nitrobenzoate with phenylformamide under acidic or basic conditions to form the imine linkage. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The imine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and acetonitrile are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and imine linkage play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but lacks the nitrobenzoate ester and imine linkage.
2-Bromo-4-chlorophenyl imine: Contains a similar imine linkage but with different substituents on the phenyl ring.
Uniqueness
2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of a brominated phenyl group, a phenylformamido group, and a nitrobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H14BrN3O5 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-bromophenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H14BrN3O5/c22-18-12-14(13-23-24-20(26)15-4-2-1-3-5-15)6-11-19(18)30-21(27)16-7-9-17(10-8-16)25(28)29/h1-13H,(H,24,26)/b23-13+ |
InChI Key |
FFVFNAWIQRBTNV-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15016850.png)
![N-({N'-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15016854.png)
![2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15016867.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15016869.png)
![4-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15016877.png)
![1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one](/img/structure/B15016886.png)
![4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15016891.png)

![3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide](/img/structure/B15016907.png)
![N-({N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016913.png)
acetyl}hydrazinylidene)butanoyl]amino}benzamide](/img/structure/B15016919.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15016926.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B15016935.png)
